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Abstract

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria
mirifica, has garnered significant interest in the scientific community for its remarkable
estrogenic activity, which surpasses that of other known phytoestrogens. This technical guide
provides an in-depth analysis of the chemical structure and stereochemistry of
deoxymiroestrol. It is intended to serve as a comprehensive resource for researchers,
scientists, and professionals involved in drug development and natural product chemistry. This
document details the structural elucidation of deoxymiroestrol through spectroscopic
methods, presents its key physicochemical properties, and outlines the experimental protocols
for its isolation and analysis. Notably, while extensive NMR data has defined its structure,
publicly available X-ray crystallography data for deoxymiroestrol remains elusive.

Chemical Structure and Properties

Deoxymiroestrol is a chromene derivative with a complex pentacyclic ring system. Its
molecular formula is C20H220s, and it has a molecular weight of 342.4 g/mol .[1] The
systematic IUPAC name for deoxymiroestrol is (1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-
2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,°.013,8]nonadeca-4(9),5,7,11-tetraen-14-one.[1]
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The molecule possesses six stereocenters, leading to its specific three-dimensional
conformation, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key computed physicochemical properties of deoxymiroestrol is provided in
the table below.
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Property Value Source

Molecular Formula C20H2205 PubChem[1]

Molecular Weight 342.4 g/mol PubChem[1]
(1S,3S,13R,16R,17R,18R)-7,1
6,17-trihnydroxy-2,2-dimethyl-

10-

IUPAC Name PubChem[1]
oxapentacyclo[14.2.1.03,12,04,°,
013,8nonadeca-4(9),5,7,11-
tetraen-14-one
InChl=1S/C20H2205/c1-
19(2)12-6-20(24)7-
13(22)15(16(12)18(20)23)11-
8-25-14-5-9(21)3-4-

InChl PubChem[1]
10(14)17(11)19/h3-5,8,12,15-
18,21,23-24H,6-7H2,1-
2H3/t12-,15+,16+,17+,18+,20+
/m0/s1
AZKZPXFWTQSDET-

InChlKey PubChem[1]
ZMNKABNMSA-N
CCl([C@H]2C[C@]3(CC(=0)-

_ -INVALID-LINK--

Canonical SMILES PubChem[1]
C4=COC5=C([C@H]41)C=CC(
=C5)0)0)C

XLogP3 2.5 PubChem|[1]

Hydrogen Bond Donor Count 3 PubChem[1]

Hydrogen Bond Acceptor
5 PubChem[1]

Count

Rotatable Bond Count 0 PubChem[1]

Stereochemistry
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The stereochemistry of deoxymiroestrol has been elucidated through extensive NMR studies,
including 1D and 2D techniques. The absolute configuration of its six chiral centers is defined
as 1S, 3S, 13R, 16R, 17R, and 18R. This specific spatial arrangement of atoms is fundamental
to its high affinity for the estrogen receptor and its potent biological activity. It is noteworthy that
deoxymiroestrol is considered the true active principle in Pueraria mirifica, with the related
compound, miroestrol, likely being an oxidation artifact formed during the extraction process.

Structural Elucidation Data

The structural elucidation of deoxymiroestrol has been primarily achieved through nuclear
magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopic Data

The following tables summarize the *H and 3C NMR chemical shift assignments for
deoxymiroestrol, as reported in the literature. These data are crucial for the verification and
identification of the compound.

Table 1: *H NMR (600 MHz, CDCIs) and **C NMR (150 MHz, CDCls) Data for Deoxymiroestrol
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Position 13C (oc¢) 'H (6H, mulit., J in Hz)

2 40.2

3 28.5 1.80 (1H, m)

4 68.4 4.63 (1H, d, J=6.0)

5 129.5 6.51 (1H, d, J=8.4)

6 112.5 6.42 (1H, dd, J=8.4, 2.4)

7 154.2

8 102.9 6.38 (1H, d, J=2.4)

9 155.8

10 116.2

11 124.7

12 80.5 4.98 (1H, s)

13 49.9 2.61 (1H, m)

14 2115

15 47 2.45 (1H, dd, J=16.2, 5.4),
2.18 (1H, dd, J=16.2, 1.8)

16 73.1 4.05 (1H, br s)

17 78.1 4.38 (1H, d, J=5.4)

18 50.8 3.79 (1H, d, J=5.4)

19 26.9 1.25 (3H, s)

20 21.6 1.52 (3H, s)

Data sourced from Chansakaow et al., J. Nat. Prod. 2000, 63, 2, 173-175.

X-ray Crystallography Data
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As of the date of this document, a search of the Cambridge Crystallographic Data Centre
(CCDC) and the general scientific literature did not yield any publicly available single-crystal X-
ray diffraction data for deoxymiroestrol. Therefore, precise experimental data on bond
lengths, bond angles, and dihedral angles are not included in this guide. The structural
confirmation relies on the comprehensive NMR and mass spectrometry data.

Experimental Protocols
Isolation of Deoxymiroestrol from Pueraria mirifica

The following protocol is a summary of the method described by Chansakaow et al. (2000) for
the isolation of deoxymiroestrol.

« Plant Material: The tuberous roots of Pueraria mirifica were collected, dried, and powdered.
o Extraction: The powdered roots were extracted with ethyl acetate (EtOAC).

o Fractionation: The combined EtOAc extracts were concentrated and then fractionated by
silica gel column chromatography using a gradient of hexane, chloroform (CHCIs), and
EtOAc.

 Purification: The fraction eluted with a 1:1 mixture of CHCI3-EtOAc was further purified. This
fraction was washed with methanol (MeOH) to remove insoluble materials.

e Medium-Pressure Column Chromatography: The residue was then subjected to medium-
pressure column chromatography on an ODS-Si gel column with a stepwise gradient of
agueous MeOH (30%, 40%, 50%, 60%, and 70%).

» Final Isolation: Deoxymiroestrol was obtained from the fraction eluted with 60% aqueous
MeOH.

o Crystallization: The purified deoxymiroestrol was recrystallized from diethyl ether (Et20) to
yield colorless prisms.

NMR Analysis Protocol

The structural elucidation of deoxymiroestrol was performed using a suite of NMR
experiments.
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e Instrumentation: A JEOL JNM-LA600 spectrometer was used, operating at 600 MHz for *H
and 150 MHz for 13C nuclei.

o Solvent: Deuterated chloroform (CDClIs) was used as the solvent for all NMR measurements.

 Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical
shift referencing.

e 1D NMR: Standard *H and 3C{*H} spectra were acquired to identify the proton and carbon
environments.

e 2D NMR: A series of 2D NMR experiments were conducted to establish the connectivity and
spatial relationships within the molecule. These included:

o COSY (Correlation Spectroscopy): To identify *H-1H spin-spin coupling networks.

o HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range *H-13C
correlations (over 2-3 bonds), which is critical for assembling the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space
proximity of protons, which was essential for confirming the relative stereochemistry of the
molecule.

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of deoxymiroestrol with the correct
stereochemistry.

Caption: 2D chemical structure of deoxymiroestrol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240681#chemical-structure-and-stereochemistry-of-
deoxymiroestrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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